7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid
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Overview
Description
7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is a heterocyclic compound that contains both pyrazole and tetrazole ringsThe presence of multiple nitrogen atoms in its structure contributes to its distinctive chemical properties, including high acidity and basicity, as well as complex formation capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with nitriles or isocyanides, followed by cyclization to form the tetrazole ring. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as nitro compounds.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of the tetrazole ring allows it to mimic carboxylic acid functional groups, enabling it to bind to active sites of enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
5-Amino-1H-tetrazole: Shares the tetrazole ring but lacks the pyrazole ring.
3-Amino-1H-pyrazole: Contains the pyrazole ring but lacks the tetrazole ring.
7-Amino-3H-pyrazolo[1,5-d]pyrimidine: Similar structure with a pyrimidine ring instead of a tetrazole ring.
Uniqueness: 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is unique due to the combination of both pyrazole and tetrazole rings in its structure. This dual-ring system imparts distinctive chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
227611-47-4 |
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Molecular Formula |
C4H4N6O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
7-amino-3H-pyrazolo[5,1-e]tetrazole-6-carboxylic acid |
InChI |
InChI=1S/C4H4N6O2/c5-1-2(4(11)12)7-10-3(1)6-8-9-10/h5H2,(H,6,9)(H,11,12) |
InChI Key |
GLUMIXICNKEJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C2N=NNN2N=C1C(=O)O)N |
Origin of Product |
United States |
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